molecular formula C21H23NO3S B11384236 2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B11384236
M. Wt: 369.5 g/mol
InChI Key: SYKMHUVNHORRNO-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of phenoxy, furan, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: Starting with 2,6-dimethylphenol, the phenoxy intermediate is formed through a nucleophilic substitution reaction.

    Furan and Thiophene Derivatives: The furan and thiophene derivatives are synthesized separately through standard organic reactions involving furan and thiophene precursors.

    Coupling Reactions: The final step involves coupling the phenoxy intermediate with the furan and thiophene derivatives using amide bond formation techniques, often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide bond to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione, while reduction of the amide bond can yield the corresponding amine.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its aromatic rings and functional groups can be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biochemical interactions and mechanisms.

Mechanism of Action

The mechanism by which 2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylphenoxy)acetamide: Lacks the furan and thiophene moieties, making it less versatile in terms of chemical reactivity and applications.

    N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide: Lacks the phenoxy group, which may reduce its potential in certain applications.

Uniqueness

2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is unique due to the combination of phenoxy, furan, and thiophene moieties in a single molecule

Properties

Molecular Formula

C21H23NO3S

Molecular Weight

369.5 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C21H23NO3S/c1-15-9-11-26-19(15)13-22(12-18-8-5-10-24-18)20(23)14-25-21-16(2)6-4-7-17(21)3/h4-11H,12-14H2,1-3H3

InChI Key

SYKMHUVNHORRNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=CO2)CC3=C(C=CS3)C

Origin of Product

United States

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